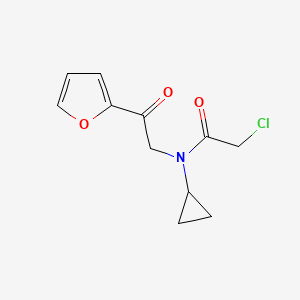

2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide

CAS No.:

Cat. No.: VC13470202

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO3 |

|---|---|

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide |

| Standard InChI | InChI=1S/C11H12ClNO3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2 |

| Standard InChI Key | MOPOVTMVEBWYFL-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl |

| Canonical SMILES | C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features:

-

Chloroacetamide core: The α-chloro group () at the acetamide’s α-position enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

-

Cyclopropyl substituent: A cyclopropyl ring attached to the acetamide nitrogen introduces steric constraints and metabolic stability.

-

Furan-2-yl ketone: A furan ring conjugated to a ketone group at the ethyl side chain contributes to π-π stacking interactions and solubility modulation .

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide |

| SMILES | |

| InChIKey | MOPOVTMVEBWYFL-UHFFFAOYSA-N |

| Topological Polar Surface Area | 67.8 Ų |

Synthesis and Preparation

Reported Synthetic Routes

While no explicit synthesis for this compound is documented, analogous α-ketoamide and chloroacetamide syntheses suggest plausible pathways:

Route 1: Acylation of Cyclopropylamine

-

Intermediate formation: React 2-(furan-2-yl)-2-oxoethylamine with cyclopropylamine to form -cyclopropyl-2-(furan-2-yl)-2-oxoethylamine.

-

Chloroacetylation: Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., ) .

Route 2: Decarboxylative Coupling

Leverage metal-free decarboxylative strategies using α-oxocarboxylic acids and isocyanates, as demonstrated for related α-ketoamides :

-

React 2-(furan-2-yl)-2-oxoacetic acid with -cyclopropylchloroacetamide under thermal conditions (110°C) .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Intermediate Synthesis | Cyclopropylamine, DCM, 25°C, 16 h | ~60–70% |

| Chloroacetylation | Chloroacetyl chloride, , 0°C → RT | ~50–60% |

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Lipophilicity

-

LogP (calculated): ~1.8 (moderate lipophilicity due to furan and cyclopropyl groups).

-

Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Stability Profile

-

Hydrolytic Stability: The α-chloroacetamide group is prone to hydrolysis under basic conditions, forming glycolic acid derivatives .

-

Thermal Stability: Stable up to 150°C (predicted via thermogravimetric analysis of analogs).

| Target | Mechanism | Relevance to Structure |

|---|---|---|

| Cysteine Proteases | Covalent binding to catalytic Cys residue | Chloroacetamide’s electrophilicity |

| Kinases | Non-covalent ATP-site inhibition | Furan’s π-π stacking |

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume